- OMS-2 for Aerobic, Catalytic, One-pot Alcohol Oxidation-Wittig Reactions: Efficient Access to α,β-Unsaturated Esters, ChemCatChem, 2014, 6(3), 749-752

Cas no 24393-49-5 (ethyl (2E)-3-(4-methylphenyl)prop-2-enoate)

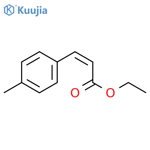

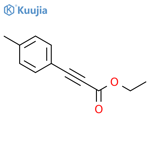

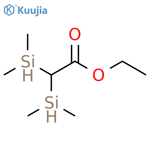

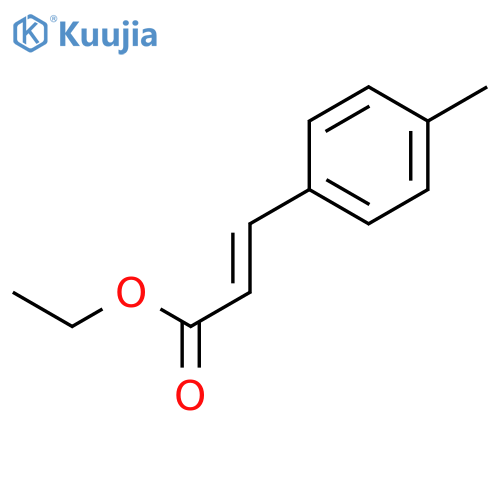

24393-49-5 structure

Nome del prodotto:ethyl (2E)-3-(4-methylphenyl)prop-2-enoate

ethyl (2E)-3-(4-methylphenyl)prop-2-enoate Proprietà chimiche e fisiche

Nomi e identificatori

-

- 2-Propenoic acid, 3-(4-methylphenyl)-, ethyl ester, (2E)-

- ethyl 3-(4-methylphenyl)prop-2-enoate

- Ethyl (E)-3-(p-methylphenyl)-2-propenoate

- Ethyl (E)-p-methylcinnamate

- Ethyl (E)-3-(4-methylphenyl)-2-propenoate

- ethyl (2E)-3-(4-methylphenyl)prop-2-enoate

- 4-Methylcinnamic acid ethyl ester

- 20511-20-0

- GS-6767

- H10135

- MFCD00182491

- DB-360283

- (E)-Ethyl 3-(p-tolyl)acrylate

- Ethyl (2E)-3-(4-methylphenyl)-2-propenoate #

- Ethyl 4-methylcinnamate

- 2-Propenoic acid, 3-(4-methylphenyl)-, ethyl ester

- (E)-Ethyl3-(p-tolyl)acrylate

- (E)-ethyl 3-p-tolylacrylate

- A12244

- 2-Propenoic acid, 3-(4-methylphenyl)-, ethyl ester, (E)-

- Ethyl 3-(4-methylphenyl)propenoate

- ethyl (E)-3-(4-methylphenyl)prop-2-enoate

- AKOS006242257

- (E)-3-(p-tolyl)-acrylic acid ethyl ester

- AC-6964

- Ethyl 3-(p-tolyl)acrylate

- EN300-1453819

- 24393-49-5

- ethyl 3-(4-methylphenyl)acrylate

- InChI=1/C12H14O2/c1-3-14-12(13)9-8-11-6-4-10(2)5-7-11/h4-9H,3H2,1-2H3/b9-8

- NSC-338436

- CHEMBL4065028

- Ethyl-4-methyl cinnamate

- Cinnamic acid, p-methyl-, ethyl ester

- NSC338436

- (e)-ethyl 3-(4-methylphenyl)acrylate

- ethyl p-methylcinnamate

- Z54083206

- SCHEMBL1894062

- Ethyl (e)-4-methylcinnamate

- CS-0308791

- EN300-132635

-

- Inchi: InChI=1S/C12H14O2/c1-3-14-12(13)9-8-11-6-4-10(2)5-7-11/h4-9H,3H2,1-2H3/b9-8+

- Chiave InChI: IMKVSWPEZCELRM-CMDGGOBGSA-N

- Sorrisi: CCOC(=O)/C=C/C1=CC=C(C)C=C1

Proprietà calcolate

- Massa esatta: 190.09942

- Massa monoisotopica: 190.099379685g/mol

- Conta atomi isotopi: 0

- Conta donatori di obbligazioni idrogeno: 0

- Conta accettatore di obbligazioni idrogeno: 2

- Conta atomi pesanti: 14

- Conta legami ruotabili: 4

- Complessità: 200

- Conteggio di unità legate in modo Covalent: 1

- Conto di stereocentri atomici definito: 0

- Conta stereocentri atomici non definiti: 0

- Conto stereocentrico definito delle obbligazioni: 1

- Conto stereocenter di bond non definito: 0

- XLogP3: 3.4

- Superficie polare topologica: 26.3Ų

Proprietà sperimentali

- Densità: 1.038±0.06 g/cm3 (20 ºC 760 Torr),

- Solubilità: Molto leggermente solubile (0,3 g/l) (25°C),

- PSA: 26.3

ethyl (2E)-3-(4-methylphenyl)prop-2-enoate Informazioni sulla sicurezza

- Parola segnale:warning

- Dichiarazione di pericolo: H303Può essere dannoso se ingerito+H313Il contatto con la pelle può essere dannoso+H333L'inalazione può essere dannosa per il corpo

- Dichiarazione di avvertimento: P264+P280+P305+P351+P338+P337+P313

- Istruzioni di sicurezza: H303+H313+H333

- Condizioni di conservazione:Store at recommended temperature

ethyl (2E)-3-(4-methylphenyl)prop-2-enoate Prezzodi più >>

| Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1453819-1.0g |

ethyl (2E)-3-(4-methylphenyl)prop-2-enoate |

24393-49-5 | 1.0g |

$728.0 | 2023-07-10 | ||

| Enamine | EN300-1453819-10.0g |

ethyl (2E)-3-(4-methylphenyl)prop-2-enoate |

24393-49-5 | 10.0g |

$3131.0 | 2023-07-10 | ||

| Enamine | EN300-1453819-0.25g |

ethyl (2E)-3-(4-methylphenyl)prop-2-enoate |

24393-49-5 | 0.25g |

$670.0 | 2023-07-10 | ||

| Enamine | EN300-1453819-100mg |

ethyl (2E)-3-(4-methylphenyl)prop-2-enoate |

24393-49-5 | 100mg |

$640.0 | 2023-09-29 | ||

| Enamine | EN300-1453819-250mg |

ethyl (2E)-3-(4-methylphenyl)prop-2-enoate |

24393-49-5 | 250mg |

$670.0 | 2023-09-29 | ||

| Enamine | EN300-1453819-500mg |

ethyl (2E)-3-(4-methylphenyl)prop-2-enoate |

24393-49-5 | 500mg |

$699.0 | 2023-09-29 | ||

| Ambeed | A208771-25g |

(E)-Ethyl 3-(p-tolyl)acrylate |

24393-49-5 | 97% | 25g |

$828.0 | 2024-04-20 | |

| Enamine | EN300-1453819-2.5g |

ethyl (2E)-3-(4-methylphenyl)prop-2-enoate |

24393-49-5 | 2.5g |

$1428.0 | 2023-07-10 | ||

| Enamine | EN300-1453819-0.1g |

ethyl (2E)-3-(4-methylphenyl)prop-2-enoate |

24393-49-5 | 0.1g |

$640.0 | 2023-07-10 | ||

| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | E1471-250MG |

Ethyl (E)-3-(p-Tolyl)acrylate |

24393-49-5 | >98.0%(GC) | 250mg |

¥290.00 | 2024-04-17 |

ethyl (2E)-3-(4-methylphenyl)prop-2-enoate Metodo di produzione

Metodo di produzione 1

Condizioni di reazione

1.1 Reagents: Oxygen Catalysts: Manganese potassium oxide (Mn8KO16) Solvents: Toluene ; 4 h, 110 °C

Riferimento

Metodo di produzione 2

Condizioni di reazione

1.1 Reagents: Benzyltrimethylammonium hydroxide Solvents: Methanol , Tetrahydrofuran ; -78 °C; 15 min, -78 °C

1.2 Solvents: Tetrahydrofuran ; -78 °C; 10 h, -78 °C

1.3 Reagents: Ammonium chloride Solvents: Water

1.2 Solvents: Tetrahydrofuran ; -78 °C; 10 h, -78 °C

1.3 Reagents: Ammonium chloride Solvents: Water

Riferimento

- Substituent effects of cis-cinnamic acid analogues as plant growth inhibitors, Phytochemistry (Elsevier), 2013, 96, 132-147

Metodo di produzione 3

Condizioni di reazione

1.1 Reagents: Triphenylphosphine Catalysts: Iron tetraphenylporphyrin chloride Solvents: Toluene ; 2 min, rt; 0.5 h, 80 °C

Riferimento

- Iron(III) and Ruthenium(II) Porphyrin Complex-Catalyzed Selective Olefination of Aldehydes with Ethyl Diazoacetate, Journal of Organic Chemistry, 2003, 68(9), 3714-3717

Metodo di produzione 4

Condizioni di reazione

1.1 Reagents: Triphenylphosphine , Diisopropylethylamine Catalysts: Silica ; 6 h, 90 °C

Riferimento

- Silica gel-mediated organic reactions under organic solvent-free conditions, Molecules, 2012, 17, 11469-11483

Metodo di produzione 5

Condizioni di reazione

1.1 Reagents: 2564764-59-4 Solvents: Acetonitrile ; 3 h, 60 °C

1.2 Reagents: Silanamine, 1,1,1-trimethyl-N,N-bis(trimethylsilyl)-, potassium salt (1:1) ; 0 °C; 6 h, 60 °C

1.3 0 °C; 3 h, 60 °C

1.2 Reagents: Silanamine, 1,1,1-trimethyl-N,N-bis(trimethylsilyl)-, potassium salt (1:1) ; 0 °C; 6 h, 60 °C

1.3 0 °C; 3 h, 60 °C

Riferimento

- Phosphorus-Recycling Wittig Reaction: Design and Facile Synthesis of a Fluorous Phosphine and Its Reusable Process in the Wittig Reaction, Journal of Organic Chemistry, 2020, 85(22), 14684-14696

Metodo di produzione 6

Condizioni di reazione

1.1 Reagents: Potassium carbonate Catalysts: 1,8-Diazabicyclo[5.4.0]undec-7-ene ; 4 h, rt

Riferimento

- Accessing Dihydro-1,2-oxazine via Cloke-Wilson type Annulation of Cyclopropyl Carbonyls: Application towards the Diastereoselective Synthesis of Pyrrolo[1,2-b][1,2]oxazine, Journal of Organic Chemistry, 2020, 85(10), 6535-6550

Metodo di produzione 7

Condizioni di reazione

1.1 Reagents: Manganese , Water Catalysts: Palladium diacetate Solvents: Acetonitrile ; 24 h, 25 °C

Riferimento

- Water as a Hydrogenating Agent: Stereodivergent Pd-Catalyzed Semihydrogenation of Alkynes, Organic Letters, 2019, 21(5), 1412-1416

Metodo di produzione 8

Condizioni di reazione

1.1 Solvents: Dimethyl sulfoxide ; 4 h, 30 °C

1.2 Solvents: Water ; 5 min, 30 °C

1.2 Solvents: Water ; 5 min, 30 °C

Riferimento

- Efficient alkenation of aldehydes and ketones to α,β-unsaturated esters using α,α-bis(dimethylsilyl)-substituted esters, Chemistry Letters, 2009, 38(8), 832-833

Metodo di produzione 9

Condizioni di reazione

1.1 Reagents: Triphenylphosphine , Manganic acid (H2MnO4), barium salt (1:1) Solvents: Acetonitrile ; 24 h, 80 °C

Riferimento

- Tandem oxidation-Wittig reaction using nanocrystalline barium manganate (BaMnO4); an improved one-pot protocol, Tetrahedron Letters, 2016, 57(33), 3773-3775

Metodo di produzione 10

Condizioni di reazione

1.1 Reagents: Triphenylsilane , Diisopropylethylamine Catalysts: 1-Phenylarsolane Solvents: Toluene ; 24 h, 100 °C

Riferimento

- Systematic Study on the Catalytic Arsa-Wittig Reaction, Chemistry - A European Journal, 2020, 26(59), 13400-13407

Metodo di produzione 11

Condizioni di reazione

1.1 Reagents: Potassium carbonate Catalysts: 1,8-Diazabicyclo[5.4.0]undec-7-ene ; 4 h, rt

Riferimento

- Accessing Complex Tetrahydrofurobenzo-Pyran/Furan Scaffolds via Lewis-Acid Catalyzed Bicyclization of Cyclopropane Carbaldehydes with Quinone Methides/Esters, Journal of Organic Chemistry, 2022, 87(12), 7905-7918

Metodo di produzione 12

Condizioni di reazione

1.1 Reagents: Potassium carbonate Catalysts: 1,8-Diazabicyclo[5.4.0]undec-7-ene ; 4 h, rt

Riferimento

- Organocatalytic Activation of Donor-Acceptor Cyclopropanes: A Tandem (3 + 3)-Cycloaddition/Aryl Migration toward the Synthesis of Enantioenriched Tetrahydropyridazines, Organic Letters, 2023, 25(29), 5470-5475

Metodo di produzione 13

Condizioni di reazione

1.1 Reagents: Potassium carbonate Catalysts: 1,8-Diazabicyclo[5.4.0]undec-7-ene ; 4 h, rt

Riferimento

- Metal-free domino Cloke-Wilson rearrangement-hydration-dimerization of cyclopropane carbaldehydes: A facile access to oxybis(2-aryltetrahydrofuran) derivatives, Tetrahedron, 2020, 76(15),

Metodo di produzione 14

Condizioni di reazione

1.1 Reagents: Potassium carbonate Catalysts: 1,8-Diazabicyclo[5.4.0]undec-7-ene ; 4 h, rt

Riferimento

- Exploitation of Cyclopropane Carbaldehydes to Prins Cyclization: Quick Access to (E)-Hexahydrooxonine and Octahydrocyclopenta[b]pyran, Organic Letters, 2018, 20(17), 5163-5166

ethyl (2E)-3-(4-methylphenyl)prop-2-enoate Raw materials

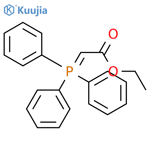

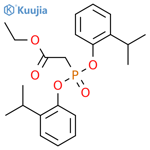

- ethyl 2-(triphenyl-λ?-phosphanylidene)acetate

- 4-Methylbenzaldehyde

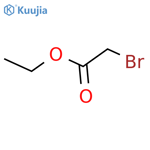

- Ethyl bromoacetate

- Acetic acid, 2,2-bis(dimethylsilyl)-, ethyl ester

- Ethyl-di-(2-isopropylphenyl)phosphonoacetate

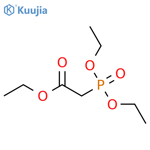

- Triethyl phosphonoacetate

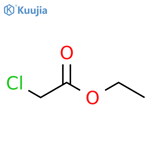

- ethyl 2-chloroacetate

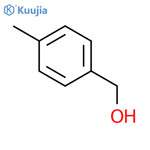

- 4-Methylbenzyl alcohol

- p-tolyl-propynoic acid ethyl ester

ethyl (2E)-3-(4-methylphenyl)prop-2-enoate Preparation Products

ethyl (2E)-3-(4-methylphenyl)prop-2-enoate Letteratura correlata

-

Haibo Wang,Lang Yin,Sujia Zhang Environ. Sci.: Water Res. Technol., 2017,3, 147-155

-

Junfeng Xie,Shuang Li,Xiaodong Zhang,Jiajia Zhang,Ruoxing Wang,Hao Zhang,Bicai Pan,Yi Xie Chem. Sci., 2014,5, 4615-4620

-

Stuart Kennedy,Christine M. Beavers,Simon J. Teat,Scott J. Dalgarno New J. Chem., 2011,35, 28-31

-

Ji Yang,Jing Fu,Hao-Yuan Lyu,Li-Ping Bai,Zhi-Hong Jiang,Guo-Yuan Zhu RSC Adv., 2021,11, 9057-9066

-

Bo Cao,Shuai Fan,Xiaoyin Tan,Yandi Hu Environ. Sci.: Nano, 2017,4, 1670-1681

24393-49-5 (ethyl (2E)-3-(4-methylphenyl)prop-2-enoate) Prodotti correlati

- 7780-06-5(Isopropyl cinnamate)

- 20754-20-5(methyl (2E)-3-(4-methylphenyl)prop-2-enoate)

- 7778-83-8(Propyl cinnamate)

- 103-26-4(Methyl cinnamate)

- 103-36-6(Ethyl cinnamate)

- 1754-62-7(methyl-3-phenylprop-2-enoate)

- 103-54-8(Cinnamyl acetate)

- 1866-31-5(Allyl cinnamate)

- 122-67-8(2-Propenoic acid, 3-phenyl-, 2-methylpropyl ester)

- 122-69-0(2-Propenoic acid, 3-phenyl-, 3-phenyl-2-propenyl ester)

Fornitori consigliati

Amadis Chemical Company Limited

(CAS:24393-49-5)ethyl (2E)-3-(4-methylphenyl)prop-2-enoate

Purezza:99%

Quantità:25g

Prezzo ($):745.0